(4-(2-Hydroxypyrimidin-5-yl)phenyl)(piperidin-1-yl)methanone
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Description
(4-(2-Hydroxypyrimidin-5-yl)phenyl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is 283.132076794 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds interact with human microglia and neuronal cells, suggesting that these may be the primary targets .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses.
Pharmacokinetics
Piperidine derivatives, which are structurally similar, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Result of Action
Related compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many compounds .
Properties
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(19-8-2-1-3-9-19)13-6-4-12(5-7-13)14-10-17-16(21)18-11-14/h4-7,10-11H,1-3,8-9H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKFZDVJOLWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653813 |
Source
|
Record name | 5-[4-(Piperidine-1-carbonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-43-9 |
Source
|
Record name | 5-[4-(Piperidine-1-carbonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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